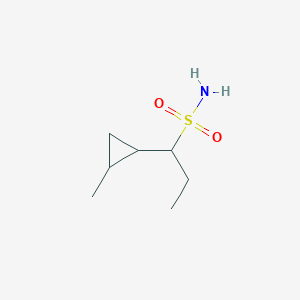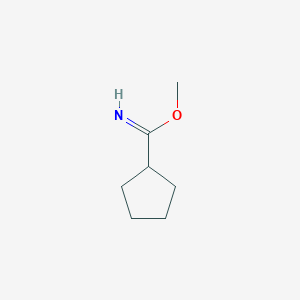
4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,3-triazole with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hydrogenated triazine derivatives.
Substitution: N-substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity or disrupt cellular processes. The triazine and triazole rings provide a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-Amino-1,2,3-triazole
- 2,4,6-Trichloro-1,3,5-triazine
- 4-Amino-6-chloro-1,3,5-triazine-2-thiol
Comparison: 4-Amino-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both triazine and triazole rings, which confer distinct chemical properties. Compared to 4-Amino-1,2,3-triazole, it has a more complex structure and potentially broader range of applications. The presence of the thiol group also differentiates it from other triazine derivatives, providing additional reactivity and functionality.
Propiedades
Fórmula molecular |
C6H7N7S |
|---|---|
Peso molecular |
209.23 g/mol |
Nombre IUPAC |
2-amino-6-(1-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7N7S/c1-13-2-3(11-12-13)4-8-5(7)10-6(14)9-4/h2H,1H3,(H3,7,8,9,10,14) |
Clave InChI |
IGFIKXXHPBIEPS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13197149.png)



![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)



![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)



![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)
